molecular formula C15H17N5O2 B11441710 Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11441710
M. Wt: 299.33 g/mol
InChI Key: BSLJYWFSOOMVAB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: is a compound belonging to the class of dihydrotetrazolopyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The tetrazolo[1,5-a]pyrimidine core is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli reaction. This reaction involves the condensation of 4-methylbenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions . The reaction mixture is typically refluxed for several hours, followed by cooling and precipitation to obtain the desired product.

Chemical Reactions Analysis

Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other tetrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological activities and chemical properties. The unique combination of the tetrazolo[1,5-a]pyrimidine core with the 4-methylphenyl group in ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate contributes to its distinct biological and chemical characteristics.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H17N5O2/c1-4-22-14(21)12-10(3)16-15-17-18-19-20(15)13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H,16,17,19)

InChI Key

BSLJYWFSOOMVAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C)C

Origin of Product

United States

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